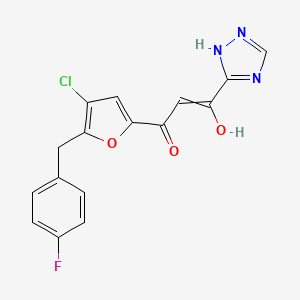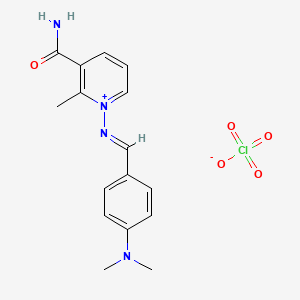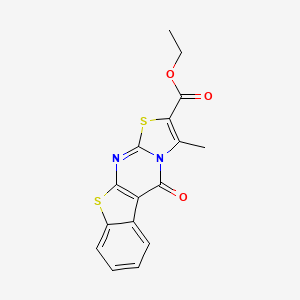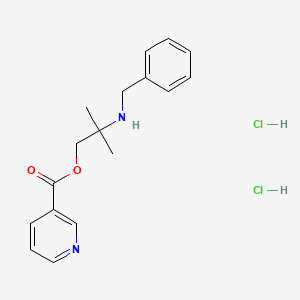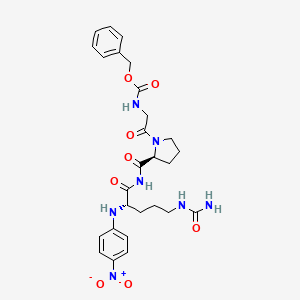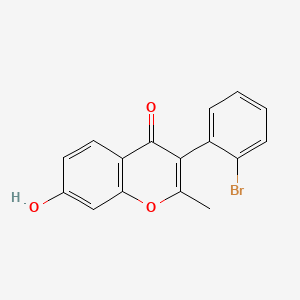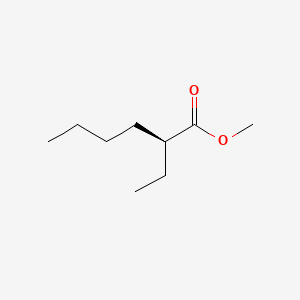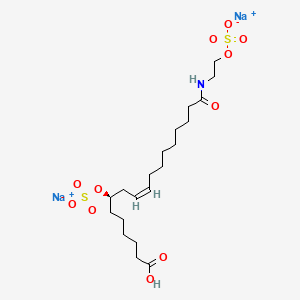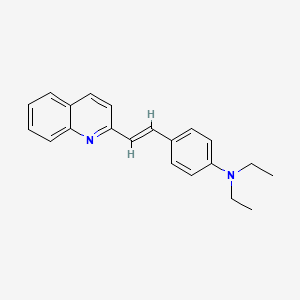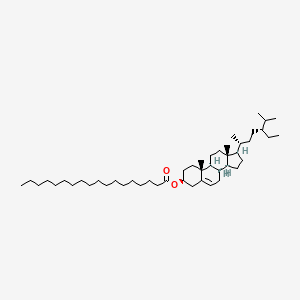
Stigmast-5-en-3-ol, octadecanoate, (3beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stigmast-5-en-3-ol, octadecanoate, (3beta)- is a compound belonging to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound is known for its presence in various plant sources and has been studied for its potential health benefits and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stigmast-5-en-3-ol, octadecanoate, (3beta)- can be synthesized through several chemical routes. One common method involves the esterification of stigmast-5-en-3-ol with octadecanoic acid (stearic acid). The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources followed by purification. The extraction process may use solvents like ethanol or hexane to isolate the phytosterols, which are then subjected to esterification reactions to produce the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Stigmast-5-en-3-ol, octadecanoate, (3beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different sterol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Stigmast-5-en-3-ol, octadecanoate, (3beta)- has been extensively studied for its applications in:
Chemistry: Used as a precursor for synthesizing other sterol derivatives.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its potential cholesterol-lowering effects and anti-inflammatory properties.
Industry: Utilized in the formulation of cosmetics and dietary supplements due to its beneficial properties.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with cell membranes and enzymes involved in cholesterol metabolism. It competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body. Additionally, it may modulate inflammatory pathways and exhibit antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
Beta-Sitosterol: Another phytosterol with similar cholesterol-lowering effects.
Stigmasterol: Known for its anti-inflammatory and anticancer properties.
Campesterol: Similar in structure and function, often found in combination with other phytosterols.
Uniqueness
Stigmast-5-en-3-ol, octadecanoate, (3beta)- is unique due to its specific esterified form, which may enhance its bioavailability and efficacy in certain applications compared to its non-esterified counterparts.
Propiedades
Número CAS |
34137-25-2 |
|---|---|
Fórmula molecular |
C47H84O2 |
Peso molecular |
681.2 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C47H84O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h27,36-38,40-44H,8-26,28-35H2,1-7H3/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |
Clave InChI |
ZXGIHLGVUYXAEI-QXKOIZLYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
